molecular formula C10H10N2O3 B353514 7,8-dimethoxyphthalazin-1(2H)-one CAS No. 4821-89-0

7,8-dimethoxyphthalazin-1(2H)-one

Cat. No. B353514
CAS RN: 4821-89-0
M. Wt: 206.2g/mol
InChI Key: RMKSXDYWMIAVBW-UHFFFAOYSA-N
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Description

7,8-Dimethoxyphthalazin-1(2H)-one, also known as DMP-1, is a synthetic compound with a wide range of applications in the field of scientific research. It is used as a substrate for various biochemical reactions, and it also serves as a model compound for the study of enzymatic reactions. DMP-1 is used in a variety of laboratory experiments, as it can be easily synthesized and has a wide range of physiological effects. In

Scientific Research Applications

  • Oxidative Ring Contraction : A study on 1,4-dimethoxyphthalazines, closely related to 7,8-dimethoxyphthalazin-1(2H)-one, demonstrated an oxidative ring contraction process induced by N-chlorination. This process is accompanied by the loss of one nitrogen atom and has been explored using various derivatives of 1,4-dimethoxyphthalazine (Im et al., 2020).

  • Electrochemical Applications : The electrochemical properties of a naphthalene diimide derivative, similar in structure to 7,8-dimethoxyphthalazin-1(2H)-one, were evaluated for potential application in aqueous organic redox flow batteries. This research highlighted its stability and reversible electron transfer capabilities (Wiberg et al., 2019).

  • Herbicide Development : A study designed 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives, structurally similar to 7,8-dimethoxyphthalazin-1(2H)-one, as acetohydroxyacid synthase inhibitors. These compounds showed promising herbicidal activities against various weeds (Li et al., 2006).

  • Photophysical Properties : Research on compounds like 7-(dimethylamino)-3,4-dihydrophenanthren-1(2H)-one, structurally related to 7,8-dimethoxyphthalazin-1(2H)-one, revealed their photophysical behavior. This is important in understanding the optical properties of similar compounds (Everett et al., 2010).

  • Synthesis of Novel Derivatives : The synthesis of phthalazin-1(2H)-one derivatives for applications like enzyme inhibitors showcases the versatility of such compounds in chemical synthesis and pharmacological applications (Yuan-Xiang Li et al., 2006).

  • Nonlinear Optical Properties : The nonlinear optical properties of certain naphthalene derivatives, which are structurally related to 7,8-dimethoxyphthalazin-1(2H)-one, were studied for potential applications in optoelectronics and photonics (Sreenath et al., 2018).

  • Crystallographic Studies : Studies involving X-ray diffraction and NMR spectroscopy of naphthalene derivatives provide insights into the structural properties, essential for understanding the behavior and potential applications of similar compounds like 7,8-dimethoxyphthalazin-1(2H)-one (Woźniak et al., 1996).

properties

IUPAC Name

7,8-dimethoxy-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-7-4-3-6-5-11-12-10(13)8(6)9(7)15-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKSXDYWMIAVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NNC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300324
Record name 7,8-Dimethoxy-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dimethoxyphthalazin-1(2H)-one

CAS RN

4821-89-0
Record name 7,8-Dimethoxy-1(2H)-phthalazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4821-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dimethoxy-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Krishnananthan, D Smith, DR Wu, S Yip… - The Journal of …, 2016 - ACS Publications
An efficient regioselective synthesis of substituted 4-alkylamino and 4-arylaminophthalazin-1(1H)-ones 5 is described. This new method features the formation of substituted phthalazin-…
Number of citations: 8 pubs.acs.org

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